molecular formula C14H26N2O3 B14021718 tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate

Cat. No.: B14021718
M. Wt: 270.37 g/mol
InChI Key: VXFCXJZLDMAQHY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate (CAS 2082754-85-4) is a nitrogen-containing heterocyclic compound featuring an azetidine core functionalized with a tert-butyl carboxylate group and a 2-morpholinoethyl side chain. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purification via chromatography .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-10-12(11-16)4-5-15-6-8-18-9-7-15/h12H,4-11H2,1-3H3

InChI Key

VXFCXJZLDMAQHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCN2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate with analogs differing in substituents, synthetic routes, and physicochemical properties.

Morpholine-Containing Analogs
Compound Name CAS Molecular Formula Substituent Yield Key Properties/Applications References
This compound 2082754-85-4 C₁₅H₂₆N₂O₄ 2-Morpholinoethyl 95% High polarity (TPSA: 64.3 Ų); drug intermediate
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate - C₂₂H₃₃N₂O₅ Morpholine + methoxy-oxoethyl 64–83% IR: C=O stretch at 1730 cm⁻¹; moderate lipophilicity

Key Differences :

  • The methoxy-oxoethyl analog () exhibits lower yields (64–83%) compared to the parent compound (95%) due to steric challenges during synthesis.
  • The addition of a carbonyl group increases molecular weight and alters solubility, as evidenced by IR spectroscopy .
Halogenated Alkyl Chain Analogs
Compound Name CAS Molecular Formula Substituent Yield Key Properties References
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 2-Bromoethyl - High reactivity (LogP: 2.1); alkylation precursor
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 158602-35-8 C₁₂H₂₁NO₄ Ethoxy-oxoethyl - Moderate GI absorption; CYP inhibitor potential

Key Differences :

  • The bromoethyl derivative (CAS 1420859-80-8) is more lipophilic (LogP: 2.1) than the morpholinoethyl parent compound (LogP: 1.2), making it suitable for cross-coupling reactions .
Aromatic and Heterocyclic Analogs
Compound Name CAS Molecular Formula Substituent Yield Key Properties References
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 1236861-59-8 C₁₂H₁₇N₃O₂ Pyrimidinyl - Low BBB permeability; antiviral candidate
tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate 253801-18-2 C₁₅H₁₉NO₃ 4-Formylphenyl 98% High purity; aldehyde for conjugation

Key Differences :

  • The pyrimidinyl analog (CAS 1236861-59-8) has a lower molecular weight (235.28 g/mol) and reduced BBB penetration compared to the morpholinoethyl compound, limiting its CNS applications .
  • The 4-formylphenyl derivative (CAS 253801-18-2) is ideal for bioconjugation due to its aldehyde functionality, a feature absent in the parent compound .

Key Differences :

  • The amino-hydroxymethyl variant (CAS 1262411-27-7) has enhanced aqueous solubility, making it suitable for peptide-based therapeutics .

Biological Activity

Introduction

tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring, a tert-butyl group, and a morpholinoethyl substituent. This unique structure contributes to its potential pharmacological properties, which have been the subject of various studies. This article delves into the biological activities associated with this compound, including its antimicrobial and antitumor properties, as well as its synthesis and structure-activity relationships (SAR).

The molecular formula of this compound is C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 226.33 g/mol. The presence of the morpholino group is particularly significant as it can enhance solubility and bioactivity compared to other azetidine derivatives.

Antimicrobial Activity

Research indicates that many azetidine derivatives exhibit antimicrobial properties . Specifically, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Notes
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate4.00 μMEffective against Mtb
Tert-butyl 3-(methylamino)azetidineNot ProvidedPotential for further study

Antitumor Properties

In addition to its antimicrobial activity, this compound may possess antitumor properties . Studies have highlighted that azetidine derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways . For instance, certain analogs have demonstrated significant in vitro activity against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The morpholino group enhances lipophilicity and may improve binding affinity to biological targets such as enzymes or receptors. In SAR studies, modifications to the azetidine ring or substituents can lead to variations in potency and selectivity against specific pathogens or cancer types .

Case Study 1: Antitubercular Activity

A recent study assessed the antitubercular activity of various azetidine derivatives, including those similar to this compound. The results indicated that compounds with specific substitutions exhibited lower MIC values against Mtb, highlighting the importance of structural diversity in enhancing biological activity .

Case Study 2: Cytotoxicity Evaluation

Another investigation evaluated the cytotoxic effects of azetidine derivatives on human embryonic kidney (HEK-293) cells. The findings showed that several compounds were non-toxic at therapeutic concentrations, making them promising candidates for further clinical development .

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